molecular formula C20H19BrN4O2 B283607 N-[3-[[(Z)-[1-(4-bromo-3-methylphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]phenyl]acetamide

N-[3-[[(Z)-[1-(4-bromo-3-methylphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]phenyl]acetamide

Cat. No. B283607
M. Wt: 427.3 g/mol
InChI Key: XDDWWFQKFFMNIR-WQRHYEAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-[[(Z)-[1-(4-bromo-3-methylphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]phenyl]acetamide, also known as BAY 11-7082, is a small molecule inhibitor that has been extensively studied for its anti-inflammatory and anti-cancer properties. It was first synthesized by Bayer AG in 1998 and has since been used in numerous scientific studies.

Mechanism of Action

N-[3-[[(Z)-[1-(4-bromo-3-methylphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]phenyl]acetamide 11-7082 inhibits the activity of NF-κB by blocking the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. This leads to the accumulation of IκBα and the inhibition of NF-κB activity. N-[3-[[(Z)-[1-(4-bromo-3-methylphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]phenyl]acetamide 11-7082 also inhibits the activity of STAT3 by blocking its phosphorylation.
Biochemical and Physiological Effects
N-[3-[[(Z)-[1-(4-bromo-3-methylphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]phenyl]acetamide 11-7082 has been shown to have anti-inflammatory effects in various cell types, including macrophages, endothelial cells, and smooth muscle cells. It has also been shown to have anti-cancer effects in various cancer cell lines, including breast cancer, prostate cancer, and pancreatic cancer.

Advantages and Limitations for Lab Experiments

One advantage of N-[3-[[(Z)-[1-(4-bromo-3-methylphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]phenyl]acetamide 11-7082 is its specificity for NF-κB and STAT3, which makes it a useful tool for studying the role of these transcription factors in inflammation and cancer. However, one limitation of N-[3-[[(Z)-[1-(4-bromo-3-methylphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]phenyl]acetamide 11-7082 is its potential toxicity, which can vary depending on the cell type and concentration used.

Future Directions

For the study of N-[3-[[(Z)-[1-(4-bromo-3-methylphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]phenyl]acetamide 11-7082 include the development of more potent and specific inhibitors and investigation of its role in other diseases.

Synthesis Methods

The synthesis of N-[3-[[(Z)-[1-(4-bromo-3-methylphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]phenyl]acetamide 11-7082 involves several steps, including the condensation of 4-bromo-3-methylacetophenone with hydrazine hydrate to form 1-(4-bromo-3-methylphenyl)hydrazine. This compound is then reacted with ethyl acetoacetate to form 1-(4-bromo-3-methylphenyl)-3-methyl-5-oxopyrazole. The final step involves the reaction of this compound with 4-aminobenzylamine and acetic anhydride to form N-[3-[[(Z)-[1-(4-bromo-3-methylphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]phenyl]acetamide 11-7082.

Scientific Research Applications

N-[3-[[(Z)-[1-(4-bromo-3-methylphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]phenyl]acetamide 11-7082 has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. N-[3-[[(Z)-[1-(4-bromo-3-methylphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]phenyl]acetamide 11-7082 has also been shown to inhibit the activity of STAT3, a transcription factor that is involved in the development of cancer.

properties

Molecular Formula

C20H19BrN4O2

Molecular Weight

427.3 g/mol

IUPAC Name

N-[3-[[(Z)-[1-(4-bromo-3-methylphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]phenyl]acetamide

InChI

InChI=1S/C20H19BrN4O2/c1-12-9-17(7-8-19(12)21)25-20(27)18(13(2)24-25)11-22-15-5-4-6-16(10-15)23-14(3)26/h4-11,22H,1-3H3,(H,23,26)/b18-11-

InChI Key

XDDWWFQKFFMNIR-WQRHYEAKSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)N2C(=O)/C(=C\NC3=CC(=CC=C3)NC(=O)C)/C(=N2)C)Br

SMILES

CC1=C(C=CC(=C1)N2C(=O)C(=CNC3=CC(=CC=C3)NC(=O)C)C(=N2)C)Br

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=O)C(=CNC3=CC(=CC=C3)NC(=O)C)C(=N2)C)Br

Origin of Product

United States

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